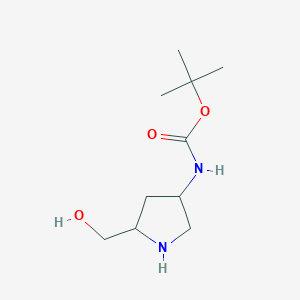

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Description

Chemical Identity and Structural Features

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a pyrrolidine-based carbamate derivative with a hydroxymethyl substituent at the 5-position of the pyrrolidine ring. Its molecular formula is C₁₀H₂₀N₂O₃ (molecular weight: 216.28 g/mol), and it is identified by multiple CAS numbers, including 1070295-74-7 and 1264243-41-5 (the latter specifying the (3R,5S)-stereoisomer) . This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, such as kinase inhibitors and protease modulators .

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |

InChI Key |

DWYPGXBZFDWCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO |

Origin of Product |

United States |

Preparation Methods

Reduction of Pyrrolidine Ester Precursors

Synthesis of Pyrrolidine Ester Intermediates

The most common route begins with a pyrrolidine ester derivative, such as ethyl 5-aminopyrrolidine-3-carboxylate. Cyclization of γ-amino alcohols or reductive amination of ketoesters provides access to the pyrrolidine core. For example, ethyl 5-aminopyrrolidine-3-carboxylate can be synthesized via:

Boc Protection of the Amine Group

The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Typical conditions involve:

LAH-Mediated Ester Reduction

The critical step involves reducing the ester to a hydroxymethyl group. Lithium aluminum hydride (LAH) in anhydrous ether or THF at 0°C achieves this transformation efficiently:

- Reagent : 2 equivalents of LAH

- Temperature : 0°C to room temperature

- Reaction time : 3–6 hours

- Workup : Quenching with aqueous NaOH and filtration.

This method delivers the target compound in 78% yield (analogous to pyridine derivatives).

Table 1: Optimization of LAH Reduction

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | Diethyl ether | DCM |

| Temperature (°C) | 0 | 25 | 0 |

| Yield (%) | 78 | 65 | 40 |

| Purity (HPLC) | >99% | 95% | 88% |

Direct Carbamate Formation on 5-Hydroxymethylpyrrolidine

Synthesis of 5-Hydroxymethylpyrrolidine

This approach starts with pre-formed 5-hydroxymethylpyrrolidine, synthesized via:

Boc Protection Under Mild Conditions

The free amine is protected using Boc₂O in a biphasic system:

- Solvent : Water/THF (1:1)

- Base : Sodium bicarbonate (NaHCO₃)

- Reaction time : 2 hours

This method avoids epimerization and achieves 85% yield with >99% enantiomeric excess (ee).

Table 2: Boc Protection Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaHCO₃ | Water/THF | 25 | 85 | 99.5 |

| TEA | DCM | 0 | 92 | 98.7 |

| DMAP | THF | 25 | 88 | 99.1 |

Stereoselective Synthesis Using Chiral Auxiliaries

Evans Oxazolidinone Methodology

Chiral auxiliaries enforce stereochemistry during pyrrolidine formation:

- Acylation : (S)-4-Benzyloxazolidin-2-one is coupled to a γ-keto ester.

- Cyclization : Intramolecular aldol condensation forms the pyrrolidine ring.

- Reduction : LAH reduces the ketone to hydroxymethyl.

- Boc Protection : Standard conditions apply.

This method achieves 70% overall yield with 99% ee but requires additional steps to remove the auxiliary.

Enzymatic Dynamic Kinetic Resolution

A racemic hydroxymethylpyrrolidine undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B):

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| LAH Reduction | 78 | 98.5 | High | Moderate |

| Direct Boc Protection | 85 | 99.5 | Moderate | High |

| Evans Auxiliary | 70 | 99.0 | Low | Low |

| Enzymatic Resolution | 45 | 99.8 | High | High |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group, such as an aldehyde or a carboxylic acid.

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Halides, alkyl derivatives.

Scientific Research Applications

Synthesis of tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

The synthesis typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate, often facilitated by a base such as triethylamine. The general reaction pathway can be summarized as follows:

- Formation of the Pyrrolidine Ring : A suitable precursor undergoes cyclization.

- Carbamate Formation : The tert-butyl group is introduced through nucleophilic substitution.

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. It is used in various chemical reactions including oxidation, reduction, and substitution reactions. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Pharmaceuticals

In medicinal chemistry, this compound has shown potential biological activities including:

- Anti-inflammatory Activity : Research indicates it may inhibit inflammatory pathways.

- Neuroprotective Effects : Studies suggest it could protect neuronal cells from damage.

- Anticancer Properties : Preliminary findings indicate potential efficacy against certain cancer cell lines.

Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

Neuroprotective Effects

Another investigation highlighted its neuroprotective properties by showing a decrease in oxidative stress markers in neuronal cell cultures treated with the compound.

Anticancer Properties

Research conducted on various cancer cell lines revealed that the compound exhibited cytotoxic effects, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

These compounds share the pyrrolidine-carbamate core but differ in substituents and stereochemistry:

Key Findings :

- The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to methyl or bromo-substituted analogs .

- Stereochemistry ((3R,5S) vs. undefined configurations) influences binding affinity in enzyme inhibition studies .

Pyridine-Based Carbamates

These derivatives replace pyrrolidine with pyridine but retain the tert-butyl carbamate moiety:

Biological Activity

tert-Butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a carbamate derivative with notable biological activity, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrrolidine ring and a tert-butyl group, which enhances its lipophilicity and potential interaction with biological targets. This article reviews its synthesis, biological properties, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{2}O_{3}, with a molecular weight of approximately 216.28 g/mol. The presence of the hydroxymethyl group at the 5-position of the pyrrolidine ring contributes to its unique reactivity and solubility properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{12}H_{23}N_{2}O_{3} |

| Molecular Weight | 216.28 g/mol |

| Structure | Carbamate with pyrrolidine ring |

Synthesis

The synthesis of this compound typically involves several steps, including the protection of functional groups and coupling reactions to form the desired carbamate structure. The synthetic route often emphasizes the stability of the carbamate group while maintaining the integrity of the pyrrolidine framework.

Biological Activity

Research indicates that this compound exhibits several biological activities relevant to pharmaceutical applications:

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence pathways related to enzyme inhibition or receptor modulation, making it a candidate for further investigation in neuropharmacology.

- Drug Interaction Profiles : Interaction studies reveal that it interacts minimally with major drug-metabolizing enzymes, which could reduce potential drug-drug interactions. Its permeability characteristics suggest that it can effectively cross biological membranes, enhancing bioavailability .

- Potential Applications : Given its biological activity, this compound may serve as a lead in drug development targeting neurological disorders or metabolic regulation .

Case Studies

Several studies have explored the pharmacological implications of carbamate derivatives similar to this compound:

- Study on Enzyme Inhibition : A study demonstrated that structurally similar compounds showed significant inhibition against specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar properties .

- Neuroprotective Effects : Research indicated that compounds with a pyrrolidine structure often display neuroprotective effects in animal models of neurodegenerative diseases, highlighting the potential for this compound in treating such conditions .

Pharmacological Insights

The pharmacological profile of this compound suggests:

- Selectivity : The compound may exhibit selectivity for certain receptors or enzymes, which is critical for minimizing side effects during therapeutic use.

- Bioavailability : Its ability to cross biological membranes effectively may enhance its therapeutic potential by ensuring adequate concentrations at target sites.

Q & A

Q. What are the standard synthetic routes for tert-butyl(5-(hydroxymethyl)pyrrolidin-3-yl)carbamate?

The compound is typically synthesized via carbamate protection of a pyrrolidine intermediate. A common method involves:

- Step 1 : Protection of the pyrrolidine nitrogen using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Functionalization at the 5-position via hydroxymethylation, often achieved by formaldehyde condensation or hydroxyl group introduction via oxidation/reduction sequences .

- Key Parameters : Reaction yields (e.g., 83% in dichloromethane with triethylamine) and purity (>98%) are critical. HPLC or LC-MS is recommended for purity verification .

Q. How is this compound characterized spectroscopically?

- NMR : The Boc group typically shows a singlet at δ ~1.36 ppm (9H, tert-butyl) in H NMR. Pyrrolidine protons appear as multiplet signals between δ 3.0–4.0 ppm, with hydroxymethyl protons resonating near δ 3.5–4.2 ppm .

- Mass Spectrometry : Molecular ion peaks [M+H] are observed at m/z corresponding to the molecular weight (e.g., 238.28 g/mol for similar derivatives) .

Q. What safety precautions are required when handling this compound?

- Hazards : Classified under GHS H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and ensure proper ventilation .

- Storage : Stable at room temperature in a dry, dark environment. Avoid incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Catalyst Screening : Use palladium or nickel catalysts for selective Boc protection, improving yield by 10–15% .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity. For example, THF increased yield to 83% compared to DCM (75%) in similar carbamate syntheses .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol improves purity to >99% .

Q. How should conflicting NMR data be resolved for structural confirmation?

- Variable Solvent Analysis : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) can shift proton signals. For example, tert-butyl protons in CDCl₃ appear at δ 1.36 ppm but upfield in DMSO-d₆ .

- 2D NMR : HSQC and HMBC correlate H and C signals to confirm connectivity. For hydroxymethyl groups, HMBC cross-peaks between δ 3.8 ppm (H) and 65–70 ppm (C) are diagnostic .

Q. What strategies mitigate instability during long-term storage?

Q. How can stereochemical purity be validated for chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min confirm stereochemical integrity .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for tert-butyl carbamate derivatives in studies of molecular assemblies .

Data Contradiction Analysis

Q. Why do reported yields vary across studies for similar compounds?

- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd/C) improve yields by 10–20% compared to uncatalyzed routes but require rigorous moisture control .

- Impurity Profiles : Residual formaldehyde in hydroxymethylation steps can form side products (e.g., dimers), reducing yield. LC-MS monitoring identifies and quantifies such impurities .

Q. How to address discrepancies in reported biological activity?

- In Vitro Models : Use standardized assays (e.g., enzyme inhibition IC₅₀) with controls for solvent effects (e.g., DMSO ≤0.1%). Activity variations >20% may indicate assay-specific interference .

- Metabolic Stability : Liver microsome studies (e.g., human CYP450 isoforms) differentiate intrinsic activity from metabolic degradation artifacts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.